molecular formula C21H23N7O B3005905 (4-(6-Methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1226456-90-1

(4-(6-Methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B3005905
CAS No.: 1226456-90-1
M. Wt: 389.463
InChI Key: FPJZVYNMZNENLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6-Methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and inflammation .

Mode of Action

The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to changes in the proteins’ activity, which can influence cellular processes such as stress response and inflammation .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to diseases like neurodegeneration and cancer . The NF-kB pathway regulates the immune response to infection and plays a role in inflammatory processes .

Pharmacokinetics

The compound’s neuroprotective and anti-inflammatory properties suggest that it can cross the blood-brain barrier and exert its effects in the brain

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound could potentially be developed as a treatment for neurodegenerative diseases and inflammatory conditions .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, factors such as pH, temperature, and the presence of other molecules can generally affect a compound’s action

Properties

IUPAC Name

[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-15-3-5-17(6-4-15)25-21-24-16(2)13-19(26-21)27-9-11-28(12-10-27)20(29)18-14-22-7-8-23-18/h3-8,13-14H,9-12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJZVYNMZNENLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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